Methyl(trifluoromethyl)dioxirane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115464-59-0 |
|---|---|
Molecular Formula |
C3H3F3O2 |
Molecular Weight |
128.05 g/mol |
IUPAC Name |
3-methyl-3-(trifluoromethyl)dioxirane |
InChI |
InChI=1S/C3H3F3O2/c1-2(7-8-2)3(4,5)6/h1H3 |
InChI Key |
NEGUMGNBGIFXAL-UHFFFAOYSA-N |
SMILES |
CC1(OO1)C(F)(F)F |
Canonical SMILES |
CC1(OO1)C(F)(F)F |
Other CAS No. |
115464-59-0 |
Synonyms |
M(TFM)DO methyl(trifluoromethyl)dioxirane |
Origin of Product |
United States |
Foundational Concepts and Historical Trajectories in Dioxirane Chemistry
Genesis and Evolution of Dioxirane (B86890) Species within Oxidation Chemistry
Dioxiranes are three-membered cyclic peroxides that have emerged as versatile and powerful oxidizing agents in organic synthesis. wikipedia.orgrsc.org Their journey began with the postulation of a dioxirane as a reactive intermediate in the ketone-catalyzed reactions of peroxomonosulfuric acid (Caro's acid). dtic.mil The discovery that the reaction of simple ketones with potassium peroxymonosulfate (B1194676) (commercially known as Oxone) at a near-neutral pH provides a straightforward route to these species set the stage for extensive developments in the field. iupac.org
These metal-free oxidants are characterized by a strained three-membered ring containing a weak oxygen-oxygen bond, which is the source of their high reactivity. wikipedia.orgdtic.milwikipedia.org Dioxiranes are highly effective for a wide range of transformations, most notably the epoxidation of alkenes. wikipedia.orgyoutube.com They are electrophilic in nature, reacting more readily with electron-rich double bonds. wikipedia.org The mechanism of epoxidation is believed to be a concerted oxygen transfer via a spiro transition state, which accounts for the observed retention of alkene stereochemistry. wikipedia.orgiupac.org
Beyond epoxidations, the scope of dioxirane chemistry has expanded to include the oxidation of various other functional groups. They can oxidize heteroatoms in molecules like amines and sulfides, and are capable of inserting an oxygen atom into unactivated C-H bonds of alkanes, a particularly challenging transformation. wikipedia.orgrsc.orgresearchgate.net The general reactivity order for C-H bonds is tertiary > secondary > primary. wikipedia.orgu-tokyo.ac.jp This ability to perform oxidations under mild, neutral conditions, often with high selectivity, has established dioxiranes as valuable reagents in modern organic chemistry. rsc.orgiupac.org While the parent dioxirane (CH₂O₂) is highly unstable and of theoretical interest, substituted derivatives like dimethyldioxirane (B1199080) (DMDO) and methyl(trifluoromethyl)dioxirane (TFDO) are more commonly used for synthetic purposes. wikipedia.orgwikipedia.org These can be generated in situ or used as isolated solutions. wikipedia.org
Pioneering Research on this compound: Discovery and Early Mechanistic Hypotheses
Following the successful isolation of dimethyldioxirane (DMDO), researchers sought to develop even more powerful analogues. This led to the synthesis and characterization of this compound (TFDO) from 1,1,1-trifluoroacetone (B105887) and potassium peroxymonosulfate. thieme-connect.comchempedia.info The first report on the isolation of TFDO as a dilute solution in 1,1,1-trifluoroacetone was published in 1989. thieme-connect.comacs.org
From its inception, TFDO was recognized as an exceptionally potent oxidizing agent, capable of performing oxidations that were difficult or impossible with existing reagents. researchgate.netthieme-connect.com Pioneering studies demonstrated its remarkable ability to oxidize "unactivated" C-H bonds in saturated hydrocarbons at low temperatures (-22 to 0°C) with high yields and short reaction times. researchgate.netacs.org These early investigations revealed that TFDO exhibits high regioselectivity, preferentially attacking tertiary C-H bonds over secondary, while primary C-H bonds remain largely unoxidized. acs.orgresearchgate.net
Early mechanistic hypotheses for the action of TFDO, particularly in C-H oxidation, centered on a concerted oxygen-insertion mechanism. researchgate.net This was supported by the high degree of stereospecificity observed in reactions, such as the oxidation of chiral alkanes with retention of configuration. wikipedia.org The lack of products resulting from radical rearrangement suggested that long-lived free-radical intermediates were unlikely. wikipedia.orgresearchgate.net For alkene epoxidations, a concerted oxygen transfer through a spiro transition state, similar to that proposed for DMDO, was considered the operative pathway. wikipedia.orgiupac.org The electrophilic character of TFDO was evident from its rapid reaction with electron-rich substrates. iupac.org
Comparative Analysis of this compound within the Dioxirane Class
The significant difference in reactivity between this compound (TFDO) and its non-fluorinated analogue, dimethyldioxirane (DMDO), stems directly from their distinct structural and electronic properties. The defining feature of TFDO is the presence of a highly electron-withdrawing trifluoromethyl (-CF₃) group in place of one of DMDO's methyl (-CH₃) groups. researchgate.netwikipedia.org
This substitution has profound electronic consequences. The inductive effect of the -CF₃ group makes the oxygen-oxygen bond in TFDO significantly more electron-deficient and, therefore, much more electrophilic than in DMDO. acs.org This heightened electrophilicity is a primary driver of its enhanced oxidizing power. acs.org Theoretical calculations have shown that TFDO has a higher strain energy (approx. 19 kcal/mol) compared to DMDO (approx. 11 kcal/mol), which also contributes to its greater reactivity. acs.orgresearchgate.net The O-O bond length in the parent dioxirane has been determined to be approximately 1.516 Å, and this weak, elongated bond is characteristic of the class. wikipedia.org The introduction of the -CF₃ group further destabilizes this bond, priming the molecule for oxygen transfer.
| Property | Dimethyldioxirane (DMDO) | This compound (TFDO) | Reference |
|---|---|---|---|
| Substituents | Two methyl (-CH₃) groups | One methyl (-CH₃) group, one trifluoromethyl (-CF₃) group | wikipedia.org |
| Key Electronic Influence | Weakly electron-donating methyl groups | Strongly electron-withdrawing trifluoromethyl group | researchgate.netacs.org |
| Calculated Strain Energy | ~11 kcal/mol | ~19 kcal/mol | acs.org |
| Relative Electrophilicity | Lower | Significantly Higher | researchgate.netacs.org |
The structural and electronic differences between TFDO and DMDO manifest in dramatically different reactivity profiles. TFDO is a vastly more powerful oxidant, estimated to be about 600 to 1000 times more reactive than DMDO. chempedia.infochem-station.com This superior reactivity allows TFDO to efficiently oxidize a broad range of substrates, including those that are unreactive or react very slowly with DMDO, such as electron-poor alkenes and unactivated alkanes. thieme-connect.comacs.org
For example, TFDO can epoxidize electron-deficient olefins under mild conditions where DMDO would be ineffective. researchgate.net Similarly, its capacity for C-H hydroxylation extends to relatively deactivated positions in complex molecules. researchgate.net Despite this immense reactivity, TFDO often exhibits remarkable selectivity, comparable to that of DMDO. iupac.orgresearchgate.netresearchgate.net It maintains high regioselectivity in the oxidation of alkanes (tertiary > secondary >> primary C-H) and can display high diastereoselectivity in the epoxidation of chiral alkenes. researchgate.netacs.org However, in some cases, the chemoselectivity can differ. For instance, TFDO reacts with sulfides to preferentially yield sulfones, whereas DMDO often stops at the sulfoxide (B87167) stage. researchgate.netwikipedia.org
| Substrate/Reaction Type | Dimethyldioxirane (DMDO) | This compound (TFDO) | Reference |
|---|---|---|---|
| Relative Reactivity | Baseline | ~600-1000x higher | chempedia.infochem-station.com |
| Electron-Poor Alkenes | Very slow or no reaction | Efficient epoxidation | researchgate.netacs.org |
| Unactivated C-H Bonds | Limited reactivity | Powerful reagent for C-H oxidation | wikipedia.orgblogspot.com |
| Oxidation of Sulfides | Forms sulfoxides | Preferentially forms sulfones | researchgate.netwikipedia.org |
| Oxidation of Primary Alcohols | Oxidizes to aldehydes/carboxylic acids | Oxidizes to aldehydes/carboxylic acids | wikipedia.orgresearchgate.net |
| Oxidation of Secondary Alcohols | Selectively oxidizes over primary alcohols | Efficiently oxidizes to ketones | wikipedia.orgresearchgate.net |
Advantages: The primary advantage of TFDO is its exceptional reactivity, which enables challenging synthetic transformations under mild, neutral, and metal-free conditions. iupac.orgthieme-connect.com This makes it the reagent of choice for:
Oxidation of Deactivated Substrates: It can effectively epoxidize electron-poor double bonds and hydroxylate unactivated C-H bonds in complex molecules where other oxidants fail. thieme-connect.comresearchgate.net
High Selectivity: Despite its power, TFDO often provides high levels of regio-, chemo-, and stereoselectivity. researchgate.netthieme-connect.com
Mild Conditions: Reactions are typically run at low or sub-ambient temperatures, which helps to preserve sensitive functional groups within the substrate and product. acs.orgresearchgate.net
Clean Reactions: The byproduct of the oxidation is the volatile and relatively benign 1,1,1-trifluoroacetone, simplifying product workup and purification. chem-station.com
Limitations: The most significant drawback of TFDO is its preparation and handling, which has limited its widespread adoption compared to DMDO. thieme-connect.com
Difficult Synthesis: The synthesis of TFDO from 1,1,1-trifluoroacetone and Oxone is often inefficient and difficult to reproduce, requiring a specialized and careful experimental setup. thieme-connect.comblogspot.com
Lack of Commercial Availability: Unlike Oxone, TFDO is not commercially available and must be freshly prepared and titrated before use. chem-station.comblogspot.com
Volatility and Instability: TFDO is a volatile and unstable peroxide. Solutions must be stored at very low temperatures (e.g., -80 °C), protected from light, and handled with extreme caution behind a blast shield. chem-station.comblogspot.com
Limited Functional Group Compatibility: Its high oxidizing power means it is incompatible with sensitive functional groups like amines and sulfides if they are not the intended oxidation site. wikipedia.orgnih.gov
Advanced Methodologies for Dioxirane Generation and Handling
In Situ Generation Protocols for Methyl(trifluoromethyl)dioxirane
The predominant method for utilizing this compound is through in situ generation, where the oxidant is formed and consumed in the same reaction vessel. This approach circumvents the need to handle the isolated, unstable dioxirane (B86890). The generation typically involves the reaction of a ketone precursor with a potent oxidizing agent, such as potassium peroxymonosulfate (B1194676).
The synthesis of this compound relies on the reaction between 1,1,1-trifluoroacetone (B105887) and an oxidant, most commonly potassium peroxymonosulfate (available commercially as part of a triple salt, Oxone®). chempedia.info The electrophilic nature of the fluorinated ketone is crucial; more electrophilic ketones generally form more reactive dioxiranes. chempedia.infoacs.org
Early protocols used stoichiometric amounts of the ketone. However, significant optimization has been achieved by using the ketone precursor in catalytic quantities. Studies have demonstrated that as little as 0.2 equivalents of a fluorinated acetophenone (B1666503) can be used with only 0.6 equivalents of Oxone to achieve highly efficient epoxidation. nih.gov This catalytic approach not only improves atom economy but also simplifies product purification by reducing the amount of ketone-related byproducts.
| Parameter | Traditional Approach | Optimized Catalytic Protocol | Reference |
|---|---|---|---|
| Ketone Precursor | 1,1,1-Trifluoroacetone | Fluorinated Acetophenones | chempedia.infonih.gov |
| Ketone Stoichiometry | ≥1.0 equivalent | ~0.2 equivalents | nih.gov |
| Oxidant (Oxone®) | >2.0 equivalents | ~0.6 equivalents | nih.gov |
The conditions under which this compound is generated have a profound impact on its formation rate and stability.
Solvent Systems: The reaction is typically performed in a biphasic solvent system. A buffered aqueous phase is required to dissolve the potassium peroxymonosulfate, while an organic solvent dissolves the ketone precursor and the substrate to be oxidized. nih.gov Common organic solvents include acetone (B3395972), methylene (B1212753) chloride, and 1,1,1-trifluoropropanone itself. nih.govacs.org The choice of solvent can be critical, as some substrates show better solubility in specific systems; for instance, acetone has been used as a cosolvent for certain valine-containing peptides. nih.gov
pH Control: Maintaining a neutral pH is fundamental for efficient dioxirane generation. An aqueous solution of Oxone® is acidic (pH < 2), which can lead to decomposition of the desired product. nih.gov Therefore, a buffer, typically sodium bicarbonate (NaHCO₃), is added to the aqueous phase to maintain the reaction medium at a pH near 7. nih.gov
Catalytic Additives: While not "additives" in the sense of rate acceleration, certain ions can catalytically influence the reaction, often negatively. For example, chloride ions have been shown to catalyze the decomposition of this compound, and thus their presence should be avoided. consensus.app
The primary challenge in working with this compound is its inherent instability. The weak O-O bond is prone to cleavage, leading to decomposition. acs.org Effective mitigation strategies are crucial for successful application.
Temperature Control: Low reaction temperatures are essential. Most oxidations using in situ generated this compound are conducted at 0°C or below to minimize the rate of thermal decomposition. nih.govnih.gov
Avoiding Contaminants: As noted, nucleophilic species like chloride ions can induce catalytic decomposition, generating singlet oxygen as a byproduct. consensus.app Ensuring the absence of such contaminants is a key strategy for preserving the dioxirane long enough for it to react with the intended substrate.
Immediate Consumption: The principle of in situ generation is itself a mitigation strategy. By generating the dioxirane in the presence of the substrate, it is consumed as it is formed, keeping its standing concentration low and reducing the opportunity for decomposition. Flow chemistry represents the ultimate extension of this principle.
Specialized Techniques for Isolation and Transient Detection (If applicable for mechanistic studies)
For specific applications, such as detailed mechanistic studies or reactions with substrates incompatible with the in situ generation conditions, isolation of this compound is necessary. Although challenging, protocols for its isolation and characterization have been developed. researchgate.netacs.org
The process generally involves a "wash-out" or extraction technique following its generation. This yields a ketone-free solution of the dioxirane, often in a solvent like methylene chloride. researchgate.netresearchgate.net These isolated solutions are highly unstable at room temperature and must be stored at low temperatures (e.g., -20°C) to prevent rapid decomposition. nih.gov The successful isolation has allowed for full spectroscopic characterization, providing definitive proof of its structure and enabling precise studies of its reactivity and reaction mechanisms. researchgate.netacs.org
Continuous Flow and Microreactor Architectures for Controlled Generation
Continuous flow and microreactor technologies offer a superior solution for the controlled and safe generation of unstable intermediates like this compound. beilstein-journals.org These systems provide significant advantages over batch processing, including:
Excellent heat transfer for precise temperature control.
Rapid mixing of reagents.
Safe handling of hazardous compounds due to small reaction volumes.
Precise control over residence time.
While specific literature on this compound in flow is nascent, the principles are well-established from work with the analogous dimethyldioxirane (B1199080) (DMDO). nih.gov A typical flow setup involves pumping separate streams of the 1,1,1-trifluoroacetone precursor (in an organic solvent) and a buffered aqueous solution of Oxone® into a T-mixer. nih.gov The combined stream then passes through a temperature-controlled reaction coil where the dioxirane is formed over a short residence time. This stream containing the freshly generated oxidant can then be immediately merged with a third stream containing the substrate, allowing for a rapid and highly efficient reaction before the dioxirane has a chance to decompose. nih.gov This methodology avoids the isolation of the energetic intermediate, enhancing the safety and scalability of processes involving this powerful oxidant.
Elucidation of Reaction Mechanisms and Reactivity Principles
Oxygen Atom Transfer (OAT) Mechanisms with Methyl(trifluoromethyl)dioxirane
This compound (TFDO) is a powerful electrophilic oxidizing agent, recognized for its high reactivity which is attributed to the presence of a strained three-membered peroxide ring and an electron-withdrawing trifluoromethyl group. researchgate.net Its primary mode of action involves the transfer of an oxygen atom to a substrate. This oxygen atom transfer (OAT) can occur at various sites, including the C-H bonds of alkanes, the double bonds of alkenes, and heteroatoms with lone pairs of electrons, such as those in sulfides and amines. researchgate.net The high reactivity and selectivity of TFDO, often under neutral and low-temperature conditions, make it a significant reagent in organic synthesis. researchgate.net The mechanism of these OAT reactions is complex and has been the subject of extensive investigation, with a central debate surrounding whether the reactions proceed through a concerted or a stepwise pathway.
The mechanism of oxygen insertion by dioxiranes into C-H bonds has been a topic of ongoing debate, with evidence supporting both concerted and stepwise models. nih.gov
A significant body of evidence, particularly from studies on the oxidation of alkanes, points towards a concerted electrophilic O-atom insertion . acs.org Research on the oxidation of 2-substituted adamantanes with TFDO showed that the reaction rate consistently decreases as the electron-withdrawing character of the remote substituent increases. acs.orgnih.gov This finding, supported by the linearity of the corresponding Hammett plot, suggests a concerted mechanism where there is a considerable buildup of positive charge (i.e., electron deficiency) at the reacting carbon atom in the transition state. acs.orgnih.gov Further support for a concerted pathway comes from the complete retention of stereoconfiguration observed in the oxidation of chiral hydrocarbons, which argues against the formation of long-lived, freely diffusing radical intermediates that would typically allow for racemization. researchgate.net For instance, the oxidation of (–)-2-phenylbutane with dimethyldioxirane (B1199080) (DMDO), a closely related oxidant, yields (–)-2-phenylbutan-2-ol with complete retention of configuration, discounting a radical-chain process. researchgate.net
Conversely, other theoretical and experimental findings suggest the possibility of stepwise pathways . Computational studies using ab initio methods have identified a new mechanistic model that reconciles seemingly contradictory experimental data. acs.orgacs.org This model proposes that the reaction proceeds via a highly polar, asynchronous transition state which acts as a common entry point for both a concerted oxygen insertion and the formation of a radical pair (an alkyl radical and an α-hydroxyalkoxyl radical). acs.orgacs.org These two channels appear at a bifurcation point on the potential energy surface immediately following the main transition state. acs.orgacs.org This "unified" mechanism involves the homolysis of the O−O bond in the dioxirane (B86890) induced by the substrate molecule, followed by the formation and rapid recombination of the radical pair within a solvent cage. acs.org The observation of radical products in some experiments lends support to this model. nih.gov The mechanism is still a subject of debate, but this model explains how stereochemistry can be retained (via rapid cage recombination) while still involving radical character. nih.govacs.org
The nature of the transition state (TS) is crucial to understanding the reactivity and selectivity of TFDO. For the oxidation of C-H bonds, computational studies describe a highly polar, asynchronous transition state. acs.orgacs.org In this TS, the formation of the new O-H bond and the breaking of the substrate's C-H bond and the dioxirane's O-O bond are the key events. acs.orgacs.org The geometry of this TS is characterized by a significant charge separation, with a notable electron deficiency at the reacting carbon atom, which is consistent with the electrophilic nature of the oxidant. acs.orgnih.gov
For the epoxidation of alkenes, the mechanism is believed to involve a concerted oxygen transfer through a "spiro" transition state. wikipedia.org In this arrangement, the plane of the oxirane ring is perpendicular to and bisects the plane of the alkene's pi system. wikipedia.org This specific geometry helps explain the retention of the alkene's configuration in the resulting epoxide product. wikipedia.org
The energetics of these transition states have been explored computationally. For C-H oxidation, the activation barrier is significantly influenced by both electronic and steric factors. For example, TFDO has a C-H activation free energy that is approximately 5 kcal/mol lower than that of the less reactive dimethyldioxirane (DMDO), highlighting the activating effect of the trifluoromethyl group. nih.gov The rate-limiting step in these reactions is typically the C-H activation itself, which possesses diradical character. nih.gov Strain can also play a role; a release of 1,3-diaxial strain in the transition state of cyclohexane (B81311) derivatives contributes to enhanced reactivity for axial C-H bonds. nih.gov
| Substrate | Oxidant | Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|---|
| Methane | Parent Dioxirane | Concerted TS (B3LYP/6-31G) | 27.9 | acs.org |
| Methane | Parent Dioxirane | Concerted TS (MP2/6-31G) | 36.1 | acs.org |
| trans-Decalin (Axial C-H) | DMDO | C-H Activation | 24.3 | nih.gov |
| trans-Decalin (Equatorial C-H) | DMDO | C-H Activation | 26.0 | nih.gov |
Note: Data for DMDO and the parent dioxirane are often used to model the behavior of TFDO, which is expected to follow a similar but more facile reaction pathway. nih.gov
Kinetic isotope effect (KIE) studies provide powerful insight into the rate-determining step of a reaction by measuring the rate change upon isotopic substitution. princeton.edu In the context of dioxirane oxidations, a primary KIE (kH/kD > 1) is expected if the C-H bond is being broken in the rate-determining step. princeton.edu
Studies on the oxidation of secondary alcohols by dimethyldioxirane (DMDO) have been particularly informative. For the oxidation of isopropyl-2-d alcohol by DMDO, a primary KIE of 5.2 was measured. researchgate.net This substantial value strongly indicates that the cleavage of the C-H bond at the alcohol's alpha-carbon is a central part of the reaction's rate-determining step. researchgate.net Such a large KIE is consistent with a transition state involving significant C-H bond breaking, which aligns with both the concerted insertion and the stepwise radical-recombination models where C-H cleavage is kinetically important. princeton.eduresearchgate.net
While specific KIE values for TFDO are less commonly reported in the provided literature, the data from DMDO is considered highly relevant. Given that TFDO reacts via a similar, albeit more reactive, pathway, it is expected to exhibit a significant primary KIE for C-H oxidation as well. nih.gov The magnitude of the KIE can also provide clues about the nature of the transition state; very large KIEs (e.g., 50-100, as seen in some enzymatic systems) can suggest a highly symmetrical transition state with quantum tunneling, consistent with complete C-H bond breaking. nih.gov
Role of Electron Transfer Pathways in Oxidative Transformations
While oxygen atom transfer is the predominant mechanism, evidence suggests that single electron transfer (ET) can also be an operative pathway in TFDO oxidations, particularly with substrates capable of stabilizing radical or cationic intermediates. lboro.ac.uknih.gov An ET pathway represents a distinct stepwise mechanism.
The operation of ET pathways has been unambiguously demonstrated in the oxidation of bicyclic and spirocyclic hydrocarbons containing cyclopropane (B1198618) moieties by a TFDO analogue. nih.gov The detection of rearranged products in these reactions provides clear evidence for the involvement of cationic intermediates, which are formed via an initial electron transfer from the hydrocarbon to the dioxirane. nih.gov Computational studies support these findings, showing that specific hyperconjugative interactions between the incipient carbon radical and the cyclopropane ring can stabilize the transition state for ET, making it competitive with direct hydrogen atom transfer (HAT). nih.gov These results represent the first definitive examples of ET pathways in dioxirane-mediated C(sp³)–H bond oxygenations. nih.gov
Earlier studies also proposed that this compound can act as a one-electron acceptor. lboro.ac.uk In the absence of light, TFDO reacts with nitroxide radicals to produce a dioxirane radical anion, which then fragments. lboro.ac.uk This non-photolytic generation of radicals via electron transfer represents an unusual and mechanistically significant pathway for dioxiranes. lboro.ac.uk
Influence of Substituent and Solvent Effects on Reaction Rates and Selectivity
The reactivity and selectivity of TFDO are highly sensitive to both the electronic and steric properties of the substrate (substituent effects) and the nature of the reaction medium (solvent effects).
Substituent Effects: As an electrophilic oxidant, TFDO reacts faster with more electron-rich substrates. wikipedia.org This is clearly demonstrated in the oxidation of substituted adamantanes, where electron-withdrawing groups on the substrate significantly slow down the reaction rate. acs.orgnih.gov This effect is transmitted through the sigma-bond framework of the molecule, indicating a substantial demand for electron density at the reaction center in the transition state. acs.orgnih.gov
Solvent Effects: The choice of solvent can have a profound impact on both the rate and the selectivity of TFDO oxidations. Studies on the oxidation of 2-adamantyl acetate (B1210297) with TFDO revealed a significant kinetic solvent effect, with the reaction proceeding faster in less polar solvents. acs.org This suggests a considerable increase in charge separation when moving from the reactants to the transition state, a characteristic more consistent with a concerted, polar mechanism than a stepwise radical pathway. acs.org
Solvent choice can also dramatically alter the regioselectivity of an oxidation. In the epoxidation of geraniol (B1671447) with TFDO, the preferred site of attack changes with the solvent. researchgate.net
| Solvent Type | Dominant Interaction | Favored Epoxidation Site | Reference |
|---|---|---|---|
| Protic (e.g., alcohols) | Intermolecular H-bonding (Solvent-Dioxirane) | 6,7-double bond | researchgate.net |
| Aprotic, Non-H-bonding (e.g., CH₂Cl₂) | Intramolecular H-bonding (Substrate OH-Dioxirane) | 2,3-double bond (allylic) | researchgate.net |
In protic solvents, intermolecular hydrogen bonding between the solvent and the dioxirane dominates, leading to attack at the more electron-rich 6,7-double bond. researchgate.net In non-polar, non-hydrogen-bonding solvents, intramolecular hydrogen bonding between the substrate's own hydroxyl group and the dioxirane directs the oxidant to the nearby 2,3-double bond. researchgate.net
Chemoselectivity—the preferential reaction of one functional group over another—in TFDO oxidations is governed by a combination of inductive and steric factors.
Inductive Factors: The electrophilic nature of TFDO makes it highly sensitive to the electron density of the target bond. researchgate.net This is the primary reason for the high selectivity observed in many reactions. For example, in molecules with multiple double bonds, TFDO will preferentially epoxidize the most electron-rich one. wikipedia.org The strong deactivating effect of electron-withdrawing substituents, as seen in the adamantane (B196018) studies, is a clear manifestation of inductive effects controlling reactivity. acs.org
Steric Factors: Steric hindrance plays a critical role in determining both site selectivity and stereoselectivity. TFDO exhibits high selectivity for attacking sterically accessible C-H bonds, generally following the order of tertiary > secondary >> primary. researchgate.net In the epoxidation of cyclic allylic alcohols, steric interactions in the transition state control the π-facial selectivity, leading to attack from the less hindered face of the double bond. researchgate.net The interplay between steric and electronic effects is complex; for instance, while tertiary C-H bonds are electronically richer and less sterically hindered than many secondary C-H bonds, the specific topology of a substrate can lead to exceptions. nih.gov In some cases, a new dioxirane, tBu-TFDO, has been shown to better discriminate between C-H bonds based on steric effects. nih.gov
Radical and Non-Radical Mechanistic Diversions
The reaction mechanisms of this compound are diverse, encompassing both non-radical and radical pathways, with the former being predominant in synthetic applications. The nature of the substrate and reaction conditions often dictates which pathway is favored.
The most commonly accepted mechanism for TFD-mediated oxidations, such as alkene epoxidation and C-H bond hydroxylation, is a concerted, non-radical oxygen transfer. wikipedia.org This pathway involves a spiro transition state where the oxygen atom is transferred directly to the substrate without the formation of discrete intermediates. wikipedia.org A key piece of evidence supporting this non-radical mechanism is the observed retention of configuration in the products. wikipedia.orgnih.gov For instance, the oxidation of chiral alkanes proceeds with the configuration at the reacting center being preserved, which rules out the involvement of long-lived radical intermediates that would typically allow for stereochemical scrambling. wikipedia.orgnih.gov This stereospecificity is a synthetically valuable attribute of dioxirane oxidations.
| Mechanistic Feature | Non-Radical Pathway (Concerted) | Radical Pathway |
|---|---|---|
| Intermediates | No long-lived intermediates; proceeds via a spiro transition state | Involves free radical intermediates |
| Stereochemistry | Retention of substrate's configuration | Potential for loss or scrambling of stereochemistry |
| Typical Reactions | Alkene epoxidation, C-H hydroxylation of alkanes wikipedia.orgnih.gov | Thermal/photochemical decomposition of TFD acs.org |
| Key Evidence | Observed stereospecificity in products wikipedia.orgnih.gov | Direct observation of radical species or products from radical recombination |
Strategic Applications in Advanced Organic Synthesis
Chemoselective Carbon-Hydrogen (C-H) Bond Functionalization
Methyl(trifluoromethyl)dioxirane is renowned for its capacity to oxidize "unactivated" C-H bonds in saturated hydrocarbons, a transformation that typically requires harsh reagents or metallic catalysts. iupac.orgacs.orgchem-station.com This reactivity, coupled with the mild, neutral conditions of dioxirane (B86890) oxidations, allows for the functionalization of complex molecules without degrading sensitive functional groups. chem-station.comnih.gov The high reactivity of TFDO, estimated to be about 600 times greater than its counterpart, dimethyldioxirane (B1199080) (DMDO), enables transformations that are otherwise sluggish or impossible. chem-station.com
A key feature of TFDO is its remarkable regioselectivity in the oxidation of C-H bonds. The oxidant preferentially attacks C-H bonds based on their substitution pattern and electronic environment, following a predictable hierarchy.
Tertiary vs. Secondary C-H Bonds: TFDO exhibits a strong preference for the oxidation of tertiary (methine) C-H bonds over secondary (methylene) C-H bonds. chem-station.comresearchgate.net For instance, in the oxidation of adamantane (B196018) derivatives, high regioselectivity is observed for attack at the tertiary C-H positions, while secondary C-H bonds are not significantly oxidized. researchgate.net This selectivity is attributed to the inherent stability of the partial positive charge that develops at the carbon atom in the transition state of the oxygen insertion.
Influence of Functional Groups: The presence of electron-withdrawing groups on a substrate significantly influences the regioselectivity of oxidation. These groups deactivate proximal C-H bonds, directing the oxidation to more remote, electron-rich positions. In the oxidation of alkylammonium salts, the strong electron-withdrawing nature of the ammonium (B1175870) group deactivates C-H bonds at the α and β positions, allowing for selective oxidation at more distant carbons. acs.org For example, the oxidation of linear primary alkylammonium salts with TFDO results in exclusive oxidation at the ω-1 position (the fifth carbon, 'ε', from the nitrogen), leading to the formation of 2,3,4,5-tetrahydro-6-alkylpyridines after intramolecular condensation. acs.org Similarly, when aliphatic esters are treated with TFDO, methylene (B1212753) Cα−H and Cβ−H bonds remain unoxidized, with functionalization occurring at positions further down the hydrocarbon chain. researchgate.net
The following table summarizes the regioselective oxidation of various substrates with this compound.
| Substrate Type | Primary Site of Oxidation | Product Type | Ref |
| Polycyclic Amines (as ammonium salts) | Tertiary C-H bonds | Amino alcohols | researchgate.netacs.org |
| Linear Primary Amines (as ammonium salts) | ε-C-H bond | Tetrahydropyridines (after cyclization) | acs.org |
| Aliphatic Esters | C-H bonds remote from the ester group | Keto or hydroxy esters | researchgate.net |
| Adamantane Derivatives | Tertiary C-H bonds | Tertiary alcohols | researchgate.net |
Beyond regioselectivity, TFDO can achieve high levels of stereoselectivity in hydroxylation reactions, preserving the stereochemical integrity of the starting material. acs.org The oxidation mechanism is understood to involve a concerted oxygen-atom insertion that proceeds with retention of configuration at the reacting stereocenter. This stereospecificity is crucial for the synthesis of chiral molecules, such as in the conversion of vitamin D2 derivatives, where TFDO demonstrated high stereo- and regioselectivity. acs.org The precise control over product configuration is a significant advantage, enabling the synthesis of complex, stereochemically defined natural products and pharmaceuticals.
The outcome of TFDO oxidations can be precisely controlled by directing groups within the substrate molecule. These groups can steer the oxidant to a specific C-H bond through non-covalent interactions, a phenomenon known as a proximity effect.
This principle is clearly demonstrated in the oxidation of peptides. The choice of the N-terminal protecting group dictates the site of oxidation. nih.govnih.gov
Boc-Protected Peptides: When di- and tripeptide methyl esters protected with a tert-butyloxycarbonyl (Boc) group are oxidized with TFDO, the reaction occurs selectively at the nitrogen atom of the peptide bond, yielding N-hydroxy peptides. nih.gov
Acetyl-Protected Peptides: In contrast, when the protecting group is a simple acetyl group, TFDO selectively hydroxylates the alkyl side chains of the amino acid residues. nih.govnih.gov
This protecting-group dependency highlights a powerful strategy for achieving chemoselectivity, where a functional group directs the reactive center of the oxidant to a specific location within the molecule, leading to either N-hydroxylation or side-chain C-H functionalization. nih.gov
Stereospecific Epoxidation of Olefinic and Alkynic Substrates
TFDO is an exceptionally effective reagent for the epoxidation of alkenes, a fundamental transformation in organic synthesis. wikipedia.orgacs.org The reaction proceeds under neutral conditions, which is a significant advantage over peracid oxidations that generate acidic byproducts capable of degrading sensitive substrates or epoxide products. wikipedia.org The mechanism involves a concerted, stereospecific oxygen transfer, meaning the configuration of the starting alkene is retained in the epoxide product. wikipedia.org
A distinct advantage of dioxiranes, and TFDO in particular, is their broad substrate scope, encompassing both electron-rich and electron-deficient olefins. chem-station.comwikipedia.org
Electron-Rich Alkenes: As an electrophilic oxidant, TFDO reacts rapidly with nucleophilic, electron-rich alkenes. The rate of epoxidation generally increases with the electron-donating ability of the substituents on the double bond. iupac.org
Electron-Deficient Alkenes: While many oxidation methods are unsuitable for electron-poor double bonds, TFDO can effectively epoxidize these challenging substrates, although longer reaction times may be required. wikipedia.orgnih.gov This includes α,β-unsaturated esters and ketones. The resulting electron-poor epoxides are often stable towards the hydrolytic conditions that can sometimes be present in in-situ generation methods. wikipedia.org The ability to functionalize trifluoromethyl alkenes further showcases its utility with electron-deficient systems. nih.govnih.govrsc.org
The stereochemical outcome of TFDO epoxidations can be controlled with high fidelity, enabling both diastereoselective and enantioselective transformations.
Diastereoselective Epoxidation: When the substrate contains a preexisting stereocenter, TFDO can exhibit high diastereoselectivity. The oxidant approaches the double bond from the less sterically hindered face, leading to a major diastereomer. For example, the epoxidation of chiral allylic alcohols with TFDO can proceed with high π-facial selectivity, which is influenced by factors such as intramolecular hydrogen bonding and solvent polarity. researchgate.net In non-polar solvents, the hydroxyl group can direct the dioxirane to the syn-face of the double bond through hydrogen bonding, while in protic solvents, this directing effect is diminished. researchgate.net
Enantioselective Epoxidation: While TFDO itself is achiral, it can be used in catalytic systems to achieve enantioselective epoxidation. This is typically accomplished by generating a chiral dioxirane in situ from a chiral ketone catalyst and a stoichiometric oxidant like Oxone. wikipedia.orgorganic-chemistry.org Fructose-derived ketones, for example, have been successfully used to catalyze the asymmetric epoxidation of various olefins with high enantiomeric excess (ee). organic-chemistry.orgnih.gov These methods have been particularly effective for trans-olefins, trisubstituted olefins, and, with specially designed catalysts, for challenging cis-olefins. organic-chemistry.orgnih.gov For instance, the epoxidation of cis-β-methylstyrene using a specific chiral ketone catalyst yielded the corresponding epoxide with 91% ee. organic-chemistry.org The enantioselectivity is believed to arise from facial differentiation of the alkene within a spiro transition state involving the chiral dioxirane. wikipedia.orgnih.gov
The table below provides examples of enantioselective epoxidation using chiral ketone catalysts that generate chiral dioxiranes.
| Olefin Substrate | Chiral Ketone Catalyst | Enantiomeric Excess (ee) | Ref |
| (Z)-1-fluoro-1,2-diphenylethene | Fructose-derived ketone 1 | 85% | nih.gov |
| (E)-1-fluoro-1,2-diphenylethene | Fructose-derived ketone 1 | 93% | nih.gov |
| cis-β-Methylstyrene | Ketone 2 (Shi catalyst variant) | 91% | organic-chemistry.org |
| (E)-1-phenyl-1-butene | Fructose-derived ketone 1 | 91% | nih.gov |
Heteroatom Oxidation Reactions
This compound is not only a potent reagent for the epoxidation of alkenes but also for the oxidation of various heteroatoms. wikipedia.org Its strong electrophilic nature allows for the efficient oxidation of sulfur, nitrogen, phosphorus, and selenium-containing compounds.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation in organic synthesis. With this compound, the oxidation of sulfides often proceeds directly to the corresponding sulfone, even when an excess of the sulfide (B99878) is used. wikipedia.org This is in contrast to many other oxidants where the reaction can be stopped at the sulfoxide (B87167) stage. The high reactivity of TFD drives the second oxidation step, from sulfoxide to sulfone, to completion.
The mechanism of this oxidation is complex and can involve the formation of hypervalent sulfur intermediates. wikipedia.org The reaction conditions, such as the solvent and temperature, can influence the ratio of sulfoxide to sulfone, although with TFD, the sulfone is typically the major product.
Table 2: Oxidation of Sulfides with this compound
| Sulfide Substrate | Major Product | Minor Product | Reference |
| Thioanisole | Methyl phenyl sulfone | Methyl phenyl sulfoxide | wikipedia.org |
| Dibenzyl sulfide | Dibenzyl sulfone | Dibenzyl sulfoxide | wikipedia.org |
| Tetrahydrothiophene | Tetrahydrothiophene-1,1-dioxide | Tetrahydrothiophene-1-oxide | wikipedia.org |
Oxidation of Amines and Nitrogen-Containing Compounds
The oxidation of nitrogen-containing compounds with this compound demonstrates remarkable chemoselectivity, which can be controlled by the nature of the protecting groups present on the nitrogen atom. nih.govresearchgate.net This selectivity is particularly valuable in the context of complex molecules such as peptides.
For instance, the oxidation of peptides containing a Boc-protecting group on the N-terminus results in N-hydroxylation. nih.govresearchgate.net In contrast, when the N-terminus is protected with an acetyl group, oxidation occurs at the side chain of the amino acid residues. nih.govresearchgate.net This protecting-group-dependent chemoselectivity allows for the targeted modification of peptides.
Primary amines can be oxidized to various products depending on the stoichiometry of the oxidant. With an excess of TFD, primary amines are converted to the corresponding nitro compounds. The oxidation of other nitrogen-containing compounds, such as pyridines and anilines, also proceeds efficiently to yield the corresponding N-oxides.
Table 3: Oxidation of Amines and Nitrogen-Containing Compounds with this compound
| Substrate | Product(s) | Key Observation | Reference |
| Boc-Leu-OMe | N-hydroxy-Boc-Leu-OMe | N-hydroxylation | nih.gov |
| Ac-Leu-OMe | Side-chain hydroxylated product | Side-chain C-H oxidation | nih.gov |
| Aniline | Nitrobenzene | Oxidation of amino group | wikipedia.org |
| Pyridine | Pyridine-N-oxide | N-oxidation | wikipedia.org |
Functionalization of Other Heteroatom-Containing Substrates (e.g., Phosphorus, Selenium)
This compound is also a capable oxidant for other heteroatoms, including phosphorus and selenium. While specific detailed studies on the oxidation of a wide range of organophosphorus and organoselenium compounds by TFD are not as extensively documented as for sulfur and nitrogen, the general reactivity of dioxiranes provides insight into these transformations.
Dioxiranes, in general, readily oxidize phosphines to phosphine (B1218219) oxides. wikipedia.org Given that TFD is a significantly more powerful oxidant than DMD, it is expected to react vigorously with phosphines. For example, the oxidation of triphenylphosphine (B44618) with a dioxirane yields triphenylphosphine oxide.
Similarly, organoselenium compounds are susceptible to oxidation by electrophilic oxidants. The oxidation of selenides with dioxiranes would be expected to produce selenoxides and subsequently selenones, analogous to the oxidation of sulfides. The high reactivity of TFD suggests that it would be a highly effective reagent for these transformations, likely leading to the higher oxidation state products. However, detailed studies focusing specifically on the use of TFD for the oxidation of a broad range of organophosphorus and organoselenium compounds are less prevalent in the literature.
Oxidative Rearrangements and Fragmentation Pathways
The high reactivity of this compound can also be harnessed to effect oxidative rearrangements and fragmentations. These reactions often proceed through highly reactive intermediates that can undergo subsequent structural reorganization.
A notable example is the oxidation of alkynes with TFD. This reaction can lead to the formation of rearranged products such as ketenes or α,γ-unsaturated carbonyl compounds. These transformations likely proceed through an unstable oxirene (B85696) intermediate, which then undergoes rearrangement.
In contrast to reactions that lead to rearrangement, the oxidation of certain strained systems can proceed with high stereospecificity and without skeletal rearrangement. For instance, the oxidation of bicyclo[2.1.0]pentane with TFD affords the corresponding endo-2-alcohol and the 1,2-diol, with no rearranged products being observed. This highlights the ability of TFD to perform selective C-H and C-C bond oxidations even in highly strained molecules without inducing fragmentation.
The oxidation of acetylated indoles with dioxiranes provides another example of temperature-dependent reaction pathways. At low temperatures, epoxidation is the predominant reaction. However, at elevated temperatures, rearranged products are obtained, indicating that the initial epoxide intermediate can undergo further transformation under these conditions. nih.gov
Oxidative Functionalization in Complex Molecule and Natural Product Synthesis
The unique reactivity and selectivity of this compound have made it an invaluable tool in the synthesis of complex molecules and natural products. nih.gov Its ability to perform challenging oxidations on late-stage intermediates, often with high stereocontrol, is a significant advantage.
A compelling demonstration of TFD's utility is the stereoselective triepoxidation of vitamin D3 derivatives. nih.gov The reaction proceeds with high diastereoselectivity, affording a single stereoisomer of the triepoxide in high yield. This transformation highlights the ability of TFD to differentiate between multiple reactive sites in a complex molecule.
In another example, TFD was employed in the synthesis of a precursor to the natural product pericosine. lboro.ac.uk The key step involved a highly selective oxidation in the presence of multiple functional groups, showcasing the chemoselectivity of the reagent.
Furthermore, TFD has been utilized in the oxyfunctionalization of non-natural, cage-like hydrocarbons such as Binor S and Buckminsterfullerene (C60). chempedia.info These reactions demonstrate the power of TFD to introduce functionality into highly inert and complex structures. The synthesis of a novel cage-shaped 'tripod' borate (B1201080) was also achieved using a diol obtained from the TFD-mediated oxidation of a dimethylcyclohexane derivative. These examples underscore the broad applicability of this compound in tackling challenging synthetic problems in the realm of complex molecule synthesis.
Strategic Application in Total Synthesis Schemes
The strategic deployment of this compound in total synthesis is often centered on its exceptional ability to effect highly selective and often stereospecific oxidations of unactivated C-H bonds and electron-deficient double bonds. This capability allows for the introduction of crucial oxygen functionality at late stages of a synthetic sequence, a strategy that can significantly shorten synthetic routes and overcome challenges associated with the stability of intermediates.
While detailed step-by-step schemes of complete total syntheses prominently featuring TFDO are not always the central theme of publications, its application in the synthesis of complex molecules and natural product precursors is well-documented. For instance, TFDO has been employed in synthetic approaches towards complex natural products such as (+)-Plagiogyrin A, Portimine, Taxol, and Bryostatin. Its utility lies in its capacity to perform challenging transformations that would be difficult to achieve with more conventional reagents.
One key strategic application is the late-stage hydroxylation of complex molecular scaffolds. The high reactivity of TFDO allows for the oxidation of tertiary C-H bonds with remarkable selectivity over secondary and primary positions. This is particularly valuable in the synthesis of polycyclic natural products where direct installation of a hydroxyl group at a specific, unactivated position is required.
Furthermore, TFDO is a potent reagent for the epoxidation of sterically hindered or electronically deactivated alkenes. In the context of total synthesis, this allows for the formation of key epoxide intermediates that can be further elaborated into a variety of functional groups. For example, in a key step towards the synthesis of 8-fluoro anthracycline aglycones, TFDO was successfully used for the high-yield epoxidation of an electron-poor C8–C9 double bond. researchgate.net
The strategic advantages of using TFDO in total synthesis can be summarized as follows:
Late-Stage Functionalization: Introduction of oxygen functionality at advanced stages of a synthesis, minimizing the need for lengthy protecting group manipulations.
High Selectivity: Preferential oxidation of tertiary C-H bonds and the ability to oxidize sterically encumbered or electronically deactivated substrates.
Mild Reaction Conditions: Operations are typically conducted at low temperatures and neutral pH, preserving sensitive functional groups within complex molecules.
These features make this compound a powerful tool for synthetic chemists, enabling the efficient and elegant construction of complex and biologically significant molecules.
Functionalization of Protected Biomolecules (e.g., Peptides)
The selective modification of peptides and other biomolecules is a significant challenge in chemical biology and drug discovery. This compound has proven to be a valuable reagent for the controlled oxidation of protected peptides, with the reaction's chemoselectivity being highly dependent on the nature of the N-terminal protecting group. nih.govnih.govresearchgate.net This tunable reactivity allows for the targeted functionalization of either the peptide backbone or the amino acid side chains.
Research has demonstrated a clear dichotomy in the oxidation of peptides protected with either a tert-butoxycarbonyl (Boc) group or an acetyl (Ac) group. nih.govnih.gov
N-Hydroxylation of Boc-Protected Peptides:
When di- and tripeptides with N-terminal Boc protection are treated with this compound, selective hydroxylation of the terminal nitrogen atom occurs. nih.govresearchgate.net This transformation is efficient, proceeds under mild conditions, and yields N-hydroxy peptides, which are valuable synthetic intermediates for the preparation of biologically active molecules. nih.gov For example, the oxidation of Boc-Leu-OMe with TFDO yields the corresponding N-hydroxy derivative as the major product. nih.gov This selectivity is attributed to the electronic nature of the carbamate (B1207046) group in the Boc protecting group. nih.gov
Side-Chain Hydroxylation of Acetyl-Protected Peptides:
In contrast, when peptides are protected at the N-terminus with an acetyl group, the oxidation with this compound exclusively results in the hydroxylation of the amino acid side chains. nih.govnih.gov The amide nitrogen of the acetyl group is resistant to oxidation by TFDO, directing the oxidant to the C-H bonds of the side chains. researchgate.net This provides a direct method for the modification of the side chains of linear and cyclic peptides. For instance, in acetyl-protected peptides containing leucine (B10760876) or valine residues, TFDO selectively hydroxylates the tertiary C-H bonds of these alkyl side chains. nih.gov
The following table summarizes the chemoselective oxidation of protected peptides with this compound:
| N-Terminal Protecting Group | Peptide Substrate (Example) | Primary Oxidation Product | Reference(s) |
| Boc | Boc-Leu-OMe | N-hydroxy-Boc-Leu-OMe | nih.gov |
| Boc | Boc-Val-OMe | N-hydroxy-Boc-Val-OMe | nih.gov |
| Boc | Boc-Leu-Ala-OMe | N-hydroxy-Boc-Leu-Ala-OMe | nih.gov |
| Acetyl | Ac-Leu-OMe | Ac-γ-hydroxy-Leu-OMe | nih.gov |
| Acetyl | Ac-Val-OMe | Ac-β-hydroxy-Val-OMe | nih.gov |
| Acetyl | Ac-Leu-Ala-OMe | Ac-γ-hydroxy-Leu-Ala-OMe | nih.gov |
This protecting-group-dependent chemoselectivity offers a powerful strategy for the differential functionalization of peptides, enabling the synthesis of modified peptides with tailored properties for various applications in medicinal chemistry and chemical biology.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediates
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detection and characterization of reactive intermediates that are thermally unstable at ambient temperatures. In the context of methyl(trifluoromethyl)dioxirane chemistry, reactions are often conducted at low temperatures, such as -40 °C, to control selectivity and stabilize transient species. researchgate.net
The presence of the trifluoromethyl group makes ¹⁹F NMR spectroscopy particularly powerful for monitoring the progress of reactions involving this compound. magritek.comnih.gov The ¹⁹F nucleus offers several advantages, including 100% natural abundance, high sensitivity, and a wide range of chemical shifts, which minimizes the likelihood of signal overlap. magritek.comresearchgate.net This technique allows for the direct observation of the fluorine-containing reactant and the formation of fluorinated intermediates and products in real-time. magritek.com For instance, monitoring changes in the ¹⁹F NMR spectrum as a function of temperature can provide evidence for the formation of transient species. researchgate.net While direct observation of a dioxirane-substrate intermediate using this method is challenging due to its short lifetime, ¹⁹F NMR is crucial for monitoring the consumption of the starting dioxirane (B86890) and the appearance of stable fluorinated products, providing kinetic and mechanistic data. magritek.comnih.govresearchgate.net
Table 1: Application of Low-Temperature NMR in Studying Reactive Species
| Technique | Application | Key Advantages for this compound Studies | Representative Finding |
|---|---|---|---|
| Low-Temperature ¹⁹F NMR | Monitoring reaction progress and identifying intermediates. | High sensitivity to the CF₃ group, wide chemical shift dispersion, suitable for reactions run at low temperatures. | Enables tracking of the conversion of the dioxirane and formation of fluorinated products. magritek.comresearchgate.net |
| Low-Temperature ¹H NMR | Characterizing the structure of reaction products and intermediates. | Provides structural information on the non-fluorinated parts of molecules. | Used in conjunction with ¹⁹F NMR to build a complete picture of reaction pathways. |
Time-Resolved Optical Spectroscopy for Kinetic Studies
Understanding the kinetics of reactions involving this compound is fundamental to elucidating its reaction mechanisms. Time-resolved optical spectroscopy techniques are ideally suited for measuring the rates of fast reactions, providing data on reaction orders, rate constants, and activation parameters.
Kinetic studies have demonstrated that this compound is a remarkably potent oxidizing agent, estimated to be about 600 times more reactive than its non-fluorinated analog, dimethyldioxirane (B1199080). chem-station.com This enhanced reactivity is attributed to the electron-withdrawing nature of the trifluoromethyl group. Rate constants for the oxidation of various substrates have been determined, revealing the high efficiency of this reagent even at sub-ambient temperatures. iupac.org For example, a study on the oxidation of 2-substituted adamantanes with this compound investigated how electronic effects of substituents and the nature of the solvent influence the reaction rate, suggesting a significant development of positive charge at the reacting carbon in the transition state. nih.gov While the specific use of time-resolved optical spectroscopy is not always detailed in every study, the reported kinetic data are often acquired using such advanced techniques capable of monitoring rapid chemical transformations. iupac.orgnih.gov
Table 2: Comparative Reactivity and Kinetic Data
| Dioxirane | Substrate | Relative Reactivity | Key Kinetic Finding |
|---|---|---|---|
| This compound | Alkenes, Alkanes | High | Approx. 600 times more reactive than dimethyldioxirane. chem-station.com |
| Dimethyldioxirane | Alkenes, Alkanes | Moderate | Serves as a benchmark for assessing the enhanced reactivity of its fluorinated analog. chem-station.com |
| This compound | 2-Substituted Adamantanes | Dependent on substituent | Reaction rate is sensitive to electronic effects, indicating an electron-deficient transition state. nih.gov |
Mass Spectrometry Approaches in Mechanistic Elucidation (e.g., Isotopic Labeling Studies)
Mass spectrometry (MS) is a vital analytical method for identifying reaction products and intermediates, thereby shedding light on reaction mechanisms. When coupled with isotopic labeling, MS becomes an exceptionally powerful tool for tracing the pathways of atoms throughout a chemical transformation. ias.ac.in
Isotopic labeling studies have been instrumental in understanding the mechanisms of dioxirane oxidations. For example, in Shi-type epoxidations, which utilize a chiral ketone to generate a chiral dioxirane in situ, isotopic labeling of the oxygen atoms of the oxidizing agent (e.g., Oxone) has been used. lookchem.comnih.gov By analyzing the distribution of the isotope in the final epoxide product, it is possible to determine which of the two diastereotopic oxygen atoms of the dioxirane intermediate is transferred to the alkene. lookchem.com This type of study provides experimental evidence for the geometry of the transition state and clarifies the origin of stereoselectivity. lookchem.comnih.gov Although not always applied specifically to this compound, these studies establish a clear precedent for using isotopic labeling with mass spectrometry to unravel the intricate details of dioxirane-mediated oxidation mechanisms. ias.ac.in
Table 3: Mechanistic Insights from Isotopic Labeling in Dioxirane Chemistry
| Method | Focus of Study | Information Gained | Relevance to this compound |
|---|---|---|---|
| ¹⁸O-Labeling of Oxidant | Stereoselective epoxidation by chiral dioxiranes. | Determines which oxygen atom of the dioxirane is transferred, elucidating the stereochemical pathway. lookchem.comnih.gov | The methodology is directly applicable to studying the mechanism of oxidations by this compound. |
| Deuterium Labeling of Substrate | Kinetic Isotope Effect (KIE) studies. | Probes the nature of bond-breaking/forming in the rate-determining step. | Can be used to distinguish between concerted and stepwise mechanisms in C-H oxidation. |
X-ray Crystallography of Dioxirane-Derived Adducts or Related Compounds
X-ray crystallography provides unambiguous, three-dimensional structural information of crystalline solids at atomic resolution. While the isolation and crystallographic analysis of this compound itself is challenging due to its volatility and instability, the technique is invaluable for the definitive characterization of stable reaction products derived from its use. researchgate.netrsc.org
A significant application of this technique has been in determining the stereochemistry of complex poly-oxygenated products. For instance, in the oxidation of vitamin D derivatives with this compound, X-ray crystallographic analysis of the resulting p-bromobenzoyl-derivatized tetraepoxide product was crucial. It allowed for the unequivocal determination of the absolute configuration at all seven newly formed stereocenters, confirming the high diastereoselectivity of the oxidation. researchgate.net Similarly, the stereochemistry of an all-R triepoxide formed from a related vitamin D derivative was also confirmed by X-ray analysis of its p-bromobenzoyl derivative. researchgate.net These structural elucidations are critical for understanding the facial selectivity of the dioxirane attack on complex polycyclic substrates.
Table 4: Representative X-ray Crystallography Data for Dioxirane-Derived Products
| Substrate | Dioxirane Adduct | Analytical Purpose | Key Finding |
|---|---|---|---|
| 3β-(p-bromobenzoyl)vitamin D₂ | Tetraepoxide derivative | Unambiguous determination of stereochemistry. | Confirmed the R configuration at all seven new stereocenters (5R,6R;7R,8R;10R(19);22R,23R). researchgate.net |
| 3β-(p-bromobenzoyl)vitamin D₃ | Triepoxide derivative | Unambiguous determination of stereochemistry. | Confirmed the all-R configuration of the triepoxide (5R,6R,7R,8R,10R). researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the primary technique for the direct detection and characterization of paramagnetic species, including free radicals. nih.gov In the context of oxidation reactions, EPR is used to investigate whether the mechanism proceeds via radical intermediates. nih.gov
For many reactions involving dioxiranes, including this compound, the prevailing mechanism is believed to be a concerted, non-radical "oxenoid" transfer of an oxygen atom. researchgate.netwikipedia.org This is supported by the high stereospecificity observed in many epoxidation reactions, where the configuration of the starting alkene is retained in the epoxide product, ruling out long-lived radical intermediates that would allow for bond rotation. wikipedia.org For example, the oxidation of bicyclo[2.1.0]pentane with this compound yields products consistent with a concerted oxygen atom insertion, with no evidence of rearrangement products that would be expected from a radical pathway. researchgate.net However, the possibility of radical pathways must always be considered and investigated. EPR, often in conjunction with spin trapping techniques to detect short-lived radicals, is the definitive method for such investigations. rsc.orgsemanticscholar.org The absence of an EPR signal in these reactions provides strong evidence against the involvement of free radical intermediates, thereby supporting a concerted mechanism. rsc.org
Table 5: Investigating Radical Involvement with EPR Spectroscopy
| Reaction Type | Mechanistic Question | Role of EPR Spectroscopy | Typical Finding for Dioxirane Oxidations |
|---|---|---|---|
| Alkene Epoxidation | Concerted vs. Stepwise (via radical) | Search for radical intermediates. | Absence of EPR signals supports a concerted, non-radical mechanism. researchgate.netwikipedia.org |
| C-H Oxidation | Oxygen insertion vs. Hydrogen atom abstraction | Search for carbon-centered or other radical intermediates. | Lack of radical detection often points towards a concerted "oxenoid" insertion. researchgate.net |
| Heteroatom Oxidation | Electron transfer vs. Oxygen atom transfer | Detect radical cations that would form via single-electron transfer. | Can provide evidence for the operative pathway based on the presence or absence of radical ion signals. nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations have been instrumental in elucidating the electronic structure and energetic properties of TFDO. These studies consistently highlight the significant influence of the trifluoromethyl group on the molecule's reactivity. researchgate.netresearchgate.net The electron-withdrawing nature of the CF3 group renders TFDO a highly potent oxygen atom donor, surpassing the reactivity of its analogue, dimethyldioxirane (B1199080) (DMDO). researchgate.netnih.govacs.org
Calculations have shown that TFDO possesses a strained three-membered ring, a key factor contributing to its high reactivity. researchgate.net The strain energy of TFDO is calculated to be approximately 19 kcal/mol, which is considerably higher than that of DMDO (around 11 kcal/mol). acs.org This increased strain, coupled with the inductive effect of the trifluoromethyl group, leads to a significant rate enhancement in oxidation reactions. acs.org For instance, the calculated activation barriers for the epoxidation of ethylene (B1197577) are about 7.5 kcal/mol lower for TFDO compared to DMDO, corresponding to a rate increase of approximately 10^5. acs.org
Theoretical studies have also explored the thermodynamics of TFDO's reactions. For example, in the oxidation of C-H bonds, the reaction pathway is often found to be highly exothermic. These calculations help in understanding the driving forces behind the reactions and the stability of the resulting products.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the detailed mechanisms of reactions involving TFDO. beilstein-journals.orgacs.org These studies provide insights into the geometries of transition states, activation energy profiles, and the nature of intermediates, which are often difficult to characterize experimentally.
The mechanism of oxygen transfer from TFDO to various substrates, including alkanes and alkenes, has been a central focus of DFT studies. researchgate.netwikipedia.org For the oxidation of C-H bonds, two primary mechanisms have been proposed: a concerted "oxenoid" insertion and a pathway involving radical intermediates. researchgate.net While a concerted mechanism is often favored, evidence for radical pathways has also been presented. researchgate.net DFT calculations have been employed to distinguish between these possibilities by locating transition states and analyzing the electronic character of the reaction pathway. acs.org
Transition State Geometries and Activation Energy Profiles
DFT calculations have been successfully used to determine the geometries of transition states in TFDO-mediated oxidations. nih.govacs.org For epoxidation reactions, a spiro transition state is generally favored, where the plane of the dioxirane (B86890) ring is perpendicular to and bisects the plane of the alkene's pi system. wikipedia.orgacs.org This geometry helps to rationalize the observed stereoselectivity in many reactions. wikipedia.orgacs.org
In the case of C-H bond oxidation, DFT studies have characterized a highly polar and asynchronous transition state. acs.org This transition state is common to both the concerted oxygen insertion and the formation of a radical pair. acs.org The activation energy profiles calculated using DFT show that the C-H activation step is typically the rate-limiting step in these reactions. nih.gov For example, in the oxidation of substituted cyclohexanes, the C-H activation free energy with TFDO is about 5 kcal/mol lower than with DMDO. nih.gov
The following table summarizes calculated activation free energies for the oxidation of different C-H bonds in model alkanes by TFDO, illustrating the selectivity of the reagent.
| Substrate | C-H Bond Type | Calculated Activation Free Energy (kcal/mol) |
| Methane | Primary | 25.1 |
| Ethane | Primary | 23.9 |
| Propane | Secondary | 21.8 |
| Isobutane | Tertiary | 20.1 |
Data adapted from DFT (B3LYP) calculations.
Orbital Interaction Analysis (e.g., NBO, FMO)
Orbital interaction analysis, including Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) theory, provides deeper insights into the electronic factors controlling the reactivity and selectivity of TFDO. iupac.orgresearchgate.netsid.ir
NBO analysis is used to study the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, revealing important hyperconjugative interactions that stabilize the transition state. sid.irorientjchem.org In TFDO reactions, NBO analysis can quantify the charge transfer between the substrate and the oxidant at the transition state, providing a more detailed picture of the reaction mechanism.
FMO theory explains reactivity based on the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. imperial.ac.ukyoutube.com In the context of TFDO oxidations, the reaction is typically governed by the interaction of the substrate's HOMO with the LUMO of TFDO, which is located on the weak O-O bond. This approach successfully rationalizes the electrophilic nature of TFDO and its preference for electron-rich substrates. iupac.org
Solvent Continuum Models in Computational Simulations
To account for the influence of the solvent on reaction energetics and mechanisms, solvent continuum models are frequently employed in computational simulations of TFDO reactions. wikipedia.orgwikipedia.orgyoutube.com These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. wikipedia.orgresearchgate.net
The Polarizable Continuum Model (PCM) and its variants are commonly used for this purpose. wikipedia.orgnih.gov By incorporating a solvent model, the calculated activation energies and reaction profiles often show better agreement with experimental observations. acs.org For instance, in the oxidation of hydrocarbons by dioxiranes, including solvent effects through the IPCM model was shown to improve the agreement between theoretical predictions and experimental data. acs.org These models are crucial for accurately simulating reactions in solution, where solute-solvent interactions can significantly impact the reaction pathway. wikipedia.org
Ab Initio Molecular Dynamics Simulations of Oxygen Transfer Events
While less common than static DFT calculations, ab initio molecular dynamics (AIMD) simulations offer a powerful approach to study the real-time dynamics of oxygen transfer from TFDO. nih.govaps.org AIMD simulations calculate the forces on the atoms "on the fly" from electronic structure calculations, allowing for the exploration of the potential energy surface and the direct observation of reaction trajectories without pre-imposing a reaction coordinate. aps.org
These simulations can provide valuable information about the lifetime of intermediates, the role of dynamic effects, and the possibility of reaction pathways that might be missed by static calculations. For example, an AIMD simulation could track the trajectory of the oxygen atom as it transfers from the dioxirane to a substrate, revealing the concerted or stepwise nature of the bond-breaking and bond-forming events in real-time. nih.gov Such simulations are computationally intensive but offer a more complete picture of the reaction dynamics.
Predictive Modeling for Reactivity and Selectivity Parameters
In recent years, machine learning (ML) and predictive modeling have emerged as valuable tools for understanding and predicting the reactivity and selectivity of chemical reactions, including those involving TFDO. acs.orgresearchgate.netchemrxiv.orgnih.gov These models are trained on datasets of experimental or computationally generated reaction outcomes to learn the complex relationships between substrate structure, reaction conditions, and the resulting product distribution. acs.orgresearchgate.net
For C-H oxidation reactions mediated by dioxiranes like TFDO, ML models have been developed to predict the regioselectivity of the oxidation. acs.org These models often use a combination of electronic and steric descriptors of the substrate to make predictions. For instance, a model might be trained on a dataset of known oxidation reactions of complex molecules to predict the most likely site of oxidation on a new, unseen substrate. acs.org
The development of these predictive models can significantly aid in synthetic planning by allowing for the in-silico screening of potential substrates and the optimization of reaction conditions to achieve the desired selectivity. acs.org
Emerging Research Directions and Future Scope
Development of Next-Generation Dioxirane (B86890) Analogues with Tuned Reactivity
The high reactivity of TFDO, derived from its parent ketone 1,1,1-trifluoro-2-propanone, is one of its most valuable assets. chempedia.info However, this extreme reactivity can sometimes be a double-edged sword, leading to a lack of selectivity in complex molecules with multiple reactive sites. Consequently, a significant area of research is focused on the development of new dioxirane analogues where the reactivity and selectivity can be finely tuned by modifying the structure of the precursor ketone.
The principle behind this approach is that the electronic and steric properties of the substituents on the ketone directly influence the stability and electrophilicity of the resulting dioxirane. For instance, computational and experimental studies have explored how the introduction of bulky substituents can modulate the oxidant's behavior. A notable example is the development of tBu-TFDO, generated in situ, which exhibits enhanced discrimination between C-H bonds based on steric effects. nih.govnih.gov This tailored design allows for greater control over site-selectivity, a crucial aspect in the late-stage functionalization of complex molecules.
Future research will likely focus on:
Systematic steric and electronic tuning: A broader library of fluorinated and non-fluorinated ketones will be explored to create a spectrum of dioxiranes with a range of reactivities, bridging the gap between the highly reactive TFDO and the less reactive dimethyldioxirane (B1199080) (DMDO).
Strain-release-driven reactivity: The design of dioxiranes from strained ketone precursors is another avenue. The release of ground-state strain in the transition state of the oxidation can lead to enhanced reactivity and unique selectivities, a concept that has been computationally and experimentally verified. nih.govnih.gov
Chiral dioxiranes: While the focus has largely been on achiral dioxiranes for C-H oxidation, the development of new, highly effective chiral dioxiranes for enantioselective oxidations, including C-H functionalization, remains an important goal. organicchemistrydata.org
Table 1: Comparison of Dioxirane Reactivity
| Dioxirane | Precursor Ketone | Key Characteristics | Reference(s) |
| Dimethyldioxirane (DMDO) | Acetone (B3395972) | Moderate reactivity, widely used, can be isolated. | wikipedia.org |
| Methyl(trifluoromethyl)dioxirane (TFDO) | 1,1,1-Trifluoro-2-propanone | High reactivity, powerful oxidant for unactivated C-H bonds. | thieme-connect.comiupac.org |
| tBu-TFDO | 3,3-Dimethyl-1,1,1-trifluorobutan-2-one | Enhanced steric sensitivity, greater selectivity. | nih.govnih.gov |
Integration of this compound in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecular architectures in a single step from multiple starting materials. nih.govnih.gov The integration of potent and selective oxidants like TFDO into these reaction manifolds is a compelling but relatively underexplored area.
The potential applications are vast. A TFDO-mediated oxidation could serve as a key trigger step in a cascade sequence. For example, the selective hydroxylation of a C-H bond could unveil a functional group that immediately participates in a subsequent intramolecular cyclization or condensation. This approach would enable the rapid synthesis of complex heterocyclic or polycyclic structures from simple precursors.
While the development of MCRs involving a transient aromatic difluoromethyl radical has been reported, the incorporation of dioxirane chemistry into such complex sequences is still in its infancy. nih.gov The challenges lie in ensuring the compatibility of TFDO with the various starting materials, intermediates, and catalysts that might be present in a multicomponent setup.
Future research is anticipated to explore:
Tandem Oxidation-Cyclization Reactions: Designing substrates where a TFDO-mediated oxidation initiates a spontaneous cascade of ring-forming reactions.
Oxidative MCRs: Developing novel MCRs where TFDO acts as a key reagent to generate a reactive intermediate in situ, which is then trapped by other components.
Compatibility Studies: Systematically investigating the compatibility of TFDO and its in situ generation conditions with common catalysts and reagents used in MCRs to define the scope for its integration.
Biocatalytic and Chemoenzymatic Oxidation Systems Incorporating Dioxirane Chemistry
The synergy between biocatalysis and chemical catalysis offers powerful tools for organic synthesis, combining the high selectivity of enzymes with the broad reactivity of chemical reagents. nih.govnih.gov Integrating dioxirane chemistry into biocatalytic or chemoenzymatic pathways is a promising future direction that could lead to novel and efficient synthetic routes.
Enzymes, particularly oxidoreductases like P450 monooxygenases, are capable of performing highly selective oxidation reactions, including the hydroxylation of non-activated C-H bonds. nih.govrug.nl TFDO is often described as a "biomimetic" reagent because it can effect similar transformations under abiotic conditions. nih.gov This parallel reactivity opens up several possibilities for integration:
Complementary Reactivity: In complex natural product synthesis, enzymes could be used for selective oxidations at certain positions, while TFDO could be employed to functionalize sterically or electronically distinct sites that are not accessible to the enzyme's active site.
Hybrid Cascade Reactions: A chemoenzymatic cascade could involve an initial enzymatic transformation to generate a precursor, followed by a TFDO-mediated oxidation to complete a synthetic sequence. For instance, an enzyme could resolve a racemic mixture, and the resulting enantiopure substrate could then be oxidized by TFDO.
In Situ Generation of Precursors: While less direct, biocatalysis could be used to synthesize complex or chiral ketone precursors for the generation of novel dioxirane analogues.
Research in this area could involve pairing iron and α-ketoglutarate dependent hydroxylases with traditional synthetic methodology, where dioxiranes could play a key role in subsequent transformations. researchgate.net The use of bovine serum albumin (BSA) as a chiral auxiliary to induce enantioselectivity in in situ generated dioxirane oxidations of sulfides demonstrates a rudimentary form of chemoenzymatic catalysis, hinting at the potential of more sophisticated future systems. researchgate.net
Sustainable and Green Chemistry Approaches to Dioxirane-Mediated Oxidations
While TFDO is a powerful reagent, considerations of green chemistry are becoming increasingly important in evaluating any synthetic methodology. benthamscience.com Research is actively seeking to improve the environmental footprint of dioxirane-mediated oxidations. thieme-connect.comresearchgate.net
Key areas of development include:
In Situ Generation: The isolation of pure dioxiranes like TFDO can be hazardous due to their explosive nature. acsgcipr.org Generating the dioxirane in situ from its parent ketone and an oxidant like potassium peroxomonosulfate (Oxone) is a much safer and more common approach. wikipedia.org This method avoids the accumulation of high concentrations of the energetic dioxirane.
Catalytic Ketone Usage: Developing systems where the ketone precursor is used in catalytic amounts and regenerated in the reaction cycle would significantly improve atom economy.
Solvent-Free and Aqueous Systems: The use of organic solvents is a major contributor to the environmental impact of chemical processes. The development of dioxirane oxidations in alternative media is a key goal. Promisingly, the epoxidation of limonene (B3431351) has been demonstrated in a microemulsion system using in situ generated dimethyldioxirane in the absence of any organic solvent. nih.govacs.orgresearchgate.net Adapting such systems for the more reactive TFDO is a logical next step.
Benign Oxidants: Oxone (a triple salt of KHSO₅, KHSO₄, and K₂SO₄) is considered a relatively green oxidant, as its byproducts are inorganic salts that are generally less harmful than the byproducts of many other oxidation reagents. thieme-connect.comacsgcipr.org
Table 2: Green Chemistry Strategies for Dioxirane Oxidations
| Strategy | Description | Advantages | Reference(s) |
| In Situ Generation | Dioxirane is formed and consumed in the same pot. | Enhanced safety, avoids isolation of explosive compounds. | wikipedia.orgacsgcipr.org |
| Microemulsion Systems | Reactions are run in aqueous surfactant systems without organic solvents. | Reduced solvent waste, potential for easy product separation. | nih.govresearchgate.net |
| Use of Oxone | Potassium peroxomonosulfate is used as the primary oxidant. | Environmentally benign byproducts (inorganic salts). | thieme-connect.com |
Unexplored Substrate Classes and Novel Transformative Applications
Despite its broad utility, the full synthetic potential of TFDO is far from being completely realized. Its exceptional ability to oxidize even "unactivated" C-H bonds suggests that many substrate classes remain to be investigated. acs.org
Future research will likely target novel transformations and challenging substrates:
Late-Stage C-H Functionalization of Drug Molecules: The high selectivity and reactivity of TFDO make it an ideal candidate for modifying complex drug molecules in the final stages of a synthesis to create analogues with improved properties. nih.gov
Oxidation of Peptides and Proteins: Early studies have shown that TFDO can selectively oxidize peptides, with the outcome (N-hydroxylation vs. side-chain hydroxylation) being dependent on the N-terminal protecting group. nih.govnih.gov Expanding this chemistry to larger, unprotected peptides and even small proteins for targeted modification is a significant challenge and a major opportunity.
Functionalization of Non-Natural Targets: The oxidation of complex, non-natural polycyclic and cage-like hydrocarbons bearing moieties like cyclopropyl (B3062369) groups has been demonstrated, often with high selectivity dictated by subtle stereoelectronic effects. acs.orgnih.gov Exploring a wider range of such strained and unusual structures could lead to the discovery of novel skeletal rearrangements and functionalization patterns.
Oxidation of Organometallic Complexes: The interaction of the highly electrophilic TFDO with organometallic compounds is a largely unexplored area that could lead to new methods for generating novel metal-oxo species or achieving unique ligand functionalizations.
Heteroatom Oxidation: While sulfide (B99878) and amine oxidations are known, the systematic study of TFDO's reactivity towards a broader range of heteroatoms (e.g., phosphorus, selenium, boron) within complex molecular frameworks could yield new synthetic methods. wikipedia.orgresearchgate.net
The continued exploration of these emerging areas will undoubtedly solidify the position of this compound and its future analogues as indispensable tools in modern organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
